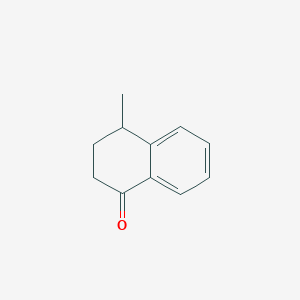

4-メチル-1-テトラロン

概要

説明

Entecavir is an orally administered cyclopentyl guanosine analog used primarily for the treatment of chronic hepatitis B virus infection. It is a nucleoside analogue that inhibits the hepatitis B virus polymerase, making it effective in reducing viral replication and improving liver function in affected individuals .

科学的研究の応用

Entecavir has a wide range of applications in scientific research:

Safety and Hazards

作用機序

エンテカビルは、天然の基質デオキシグアノシン三リン酸と競合することによって機能します。B型肝炎ウイルスポリメラーゼ(逆転写酵素)の3つのすべての活性を阻害します。

塩基プライミング: ウイルスDNA合成の開始を阻害します。

逆転写: プレゲノムメッセンジャーRNAからのマイナス鎖の逆転写を阻害します。

プラス鎖合成: B型肝炎ウイルスDNAのプラス鎖の合成を阻害します

類似の化合物:

ラミブジン: B型肝炎ウイルス感染症の治療に使用される別のヌクレオシドアナログ。エンテカビルに比べて耐性発生の障壁が低い。

アデホビル: B型肝炎ウイルスの治療に使用されますが、作用機序が異なり、腎毒性のリスクが高い。

テノフォビル: B型肝炎ウイルスに効果的ですが、骨と腎臓の毒性と関連付けられています。

エンテカビルのユニークさ: エンテカビルは、高い耐性発生障壁のためにユニークであり、慢性B型肝炎ウイルス感染症の長期治療の選択肢として好まれています。 また、安全性が良好で、ウイルス量を減らし、肝機能を改善する効果があります .

エンテカビルは、B型肝炎ウイルス感染症の治療において重要な化合物であり、医学および研究におけるさらなる応用への期待が寄せられています。

準備方法

Synthetic Routes and Reaction Conditions: Entecavir is synthesized from 4-trimethylsilyl-3-butyn-2-one and acrolein. The key steps in its preparation include:

Stereoselective Boron-Aldol Reaction: This step forms the acyclic carbon skeleton of the methylenecyclopentane moiety.

Cyclization: This is achieved through a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne.

Coupling with a Purine Derivative: This final step is performed using a Mitsunobu reaction.

Industrial Production Methods: Industrial production of entecavir involves similar synthetic routes but on a larger scale, ensuring high purity and yield. Green chemistry approaches have also been developed to minimize environmental impact during production .

化学反応の分析

反応の種類: エンテカビルは、以下を含むいくつかの種類の化学反応を起こします。

酸化: エンテカビルは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、エンテカビル分子内の官能基を変換することができます。

置換: エンテカビルは、特にグアノシン部分で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 条件には、通常、求核試薬と触媒が含まれ、置換反応を促進します。

主要な生成物: これらの反応から生成される主要な生成物には、薬理学的性質が変化した可能性のあるエンテカビルのさまざまな誘導体が含まれます .

4. 科学研究への応用

エンテカビルは、科学研究において幅広い用途があります。

類似化合物との比較

Lamivudine: Another nucleoside analog used to treat hepatitis B virus infection. It has a lower barrier to resistance compared to entecavir.

Adefovir: Used for hepatitis B virus treatment but has a different mechanism of action and a higher risk of nephrotoxicity.

Tenofovir: Effective against hepatitis B virus but associated with bone and renal toxicity.

Uniqueness of Entecavir: Entecavir is unique due to its high genetic barrier to resistance, making it a preferred choice for long-term treatment of chronic hepatitis B virus infection. It also has a favorable safety profile and is effective in reducing viral load and improving liver function .

Entecavir continues to be a vital compound in the treatment of hepatitis B virus infection and holds promise for further applications in medicine and research.

特性

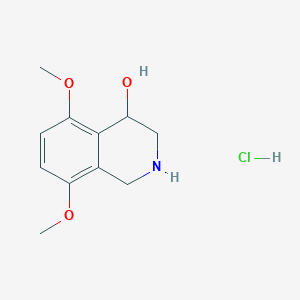

IUPAC Name |

4-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLHDEROUKFEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315410 | |

| Record name | 4-Methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19832-98-5 | |

| Record name | 4-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-4-methylnaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-4-methylnaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)](/img/structure/B8823.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene](/img/structure/B8840.png)